2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride
Description
2-(Ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride is an acetamide derivative characterized by an ethylamino group (-NHCH₂CH₃) and a 2-methoxyphenyl substituent. For instance, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated enhanced anti-inflammatory activity compared to Diclofenac in experimental studies, suggesting the ethylamino moiety may contribute to therapeutic efficacy . The 2-methoxyphenyl group likely influences solubility and receptor interactions, as seen in other acetamide derivatives with aromatic substitutions .
Properties
IUPAC Name |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-6-4-5-7-10(9)15-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOPCNJHMWKOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high yields and consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethylamino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Amino Group Variations: Ethylamino and methylamino groups enhance solubility and bioactivity compared to chloro substituents, which are more common in herbicides (e.g., alachlor) .
- Aromatic Substitutions : Methoxyphenyl groups improve receptor binding in anti-inflammatory agents, whereas nitro or chloro groups (e.g., in 2-chloro-N-(3-nitrophenyl)acetamide) correlate with agrochemical applications .
- Physical Properties: Ethylamino derivatives like 2-(ethylamino)-N-(propan-2-yl)acetamide HCl are stable at room temperature, contrasting with nitro-substituted analogs requiring stricter storage .
Pharmacological and Toxicological Profiles
Key Observations:
- Anti-inflammatory Activity: Ethylamino-acetamide derivatives show promise, but ulcerogenic effects (though milder than aspirin) necessitate structural optimization .
- Toxicity: Bulky aromatic groups (e.g., p-butoxyphenoxy) increase toxicity, as seen in LD₅₀ values for related compounds .
Biological Activity
2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
- Molecular Formula : C11H16N2O2·HCl
- Molecular Weight : 244.72 g/mol
The presence of an ethylamino group and a methoxyphenyl moiety contributes to the compound's unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interactions : The compound may bind to serotonin receptors, influencing neurotransmitter release and potentially modulating mood disorders.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular processes.
Pharmacological Effects
Research indicates several key pharmacological effects associated with this compound:
- Antidepressant Activity :
-
Neuroprotective Effects :
- The compound shows potential neuroprotective properties, possibly through antioxidant mechanisms or by enhancing neurotrophic factors.
-
Antimicrobial Activity :
- Evaluations have indicated moderate antibacterial properties against various strains, with Minimum Inhibitory Concentration (MIC) values as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 22.5 |
| Escherichia coli | 18.0 |
| Bacillus subtilis | 15.0 |
These results highlight the compound's antibacterial potential, although efficacy varies across different microorganisms.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-Methoxyphenyl)acetamide | Methoxy group on phenyl | Antidepressant activity |
| N-(4-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride | Methylamino group | Antidepressant and neuroprotective effects |
| N-[2-(4-Methoxyphenyl)ethyl]-2-(methylamino)acetamide | Ethyl substitution alters steric properties | Potentially different receptor interactions |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound. For instance, a case study involving animal models demonstrated significant improvements in depressive-like behaviors following administration of the compound, supporting its role as a potential antidepressant agent . Furthermore, ongoing research is exploring its applications in treating bacterial infections, particularly given its moderate antimicrobial activity.
Q & A
Basic: What are the established synthetic routes for 2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride, and what are the critical intermediates?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the phenylacetamide backbone. React 2-methoxyaniline with chloroacetyl chloride in a base (e.g., NaHCO₃) to yield N-(2-methoxyphenyl)chloroacetamide .
- Step 2: Nucleophilic substitution. Introduce the ethylamino group by reacting the chloro intermediate with ethylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) .
- Step 3: Hydrochloride salt formation. Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .
Critical intermediates: The chloroacetamide derivative and the free base before salt formation are key checkpoints for purity analysis via TLC or HPLC .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), ethylamino protons (δ ~1.2-2.8 ppm), and aromatic protons .
- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the formula C₁₁H₁₇ClN₂O₂ .
- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water + 0.1% TFA .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use a fume hood during synthesis to minimize inhalation of volatile amines or HCl fumes .
- First Aid: In case of exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and consult a physician .
- Storage: Keep in a tightly sealed container at 2–8°C, protected from moisture and light .
Advanced: How can researchers optimize low-yield reactions during the ethylamino substitution step?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization: Replace acetonitrile with DMF to enhance nucleophilicity of ethylamine .
- Catalysis: Add catalytic KI to facilitate the SN2 mechanism .
- Temperature Control: Conduct reactions under microwave-assisted conditions (70°C, 30 min) to improve kinetics .
- By-Product Analysis: Use LC-MS to identify impurities (e.g., diethylated by-products) and adjust stoichiometry .
Advanced: What computational tools can predict the compound’s reactivity or biological targets?
Methodological Answer:
- Reaction Pathway Prediction: Apply density functional theory (DFT) via software like Gaussian to model transition states and intermediates .
- Molecular Docking: Use AutoDock Vina to screen against CNS receptors (e.g., serotonin or dopamine transporters) based on structural analogs like tofenacin .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~1.5, suggesting moderate blood-brain barrier penetration) .
Advanced: How should researchers address contradictory bioactivity data in different assay systems?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Resolve via:
- Dose-Response Curves: Test across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Metabolic Stability: Incubate the compound with liver microsomes to assess degradation rates .
- Buffer Compatibility: Compare activity in PBS vs. cell culture media (e.g., DMEM) to rule out pH or ion interference .
Advanced: What methodologies are suitable for studying the compound’s stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies:
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf life at 25°C .
Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .
- Bioisosteric Replacement: Substitute the ethylamino group with cyclopropylamine or pyrrolidine to assess steric/electronic effects .
- In Vitro Screening: Test analogs in receptor-binding assays (e.g., radioligand displacement for monoamine transporters) .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
